molecular formula C21H20N4O3S B2801137 N-(2-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1028685-35-9

N-(2-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No. B2801137
CAS RN: 1028685-35-9
M. Wt: 408.48
InChI Key: QSGQTNIEWBFHLB-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

  • Novel derivatives like 2-(6-methoxynaphthalen-2-yl)propionamide have shown significant antibacterial and antifungal activities. These compounds demonstrated comparable effectiveness to standard agents like Ampicilline and Flucanazole in some cases (Helal et al., 2013).

Antitumor Evaluation

  • A series of quinazolinone scaffolds, including 2-[(3-substituted-4(3H)-quinazolin-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide, displayed broad-spectrum antitumor efficacy across various tumor cell lines. Certain compounds exhibited specific effectiveness against particular cancer cell lines, like renal and lung cancer (Mohamed et al., 2016).

Radioiodination and Biodistribution Studies

  • Studies on 3-Benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one involved radioiodination and biodistribution in tumor-bearing mice. These compounds were effectively labeled with radioactive iodine, showing significant tumor uptake (Al-Salahi et al., 2018).

Synthesis and Pharmacological Properties

  • The synthesis of 5-thioxo-6H-imidazo[1,2-c]quinazolines has been accomplished, highlighting their relevance in pharmacology. These compounds hold potential in developing new therapeutic agents (Bodtke et al., 2007).

Anti-Tubercular Agents

  • Substituted benzo[h]quinazolines and related compounds have been synthesized and evaluated as anti-tubercular agents. Some derivatives exhibited significant activity against the Mycobacterium tuberculosis H37Rv strain (Maurya et al., 2013).

Anticonvulsant Agents

  • Quinazolino-benzothiazoles have been investigated as anticonvulsant agents, with some derivatives showing significant activity against seizures in experimental models (Ugale et al., 2012).

Analgesic Activity

  • Derivatives like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one have been synthesized and evaluated for their analgesic activity. These compounds showed significant analgesic effects in experimental models (Osarodion, 2023).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide involves the condensation of 2-methoxybenzaldehyde with 2-amino-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid, followed by acylation with acetic anhydride to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "2-amino-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with 2-amino-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid in the presence of a base such as triethylamine or sodium acetate to form N-(2-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide intermediate.", "Step 2: Acylation of the intermediate with acetic anhydride in the presence of a base such as pyridine or triethylamine to form the final product N-(2-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide." ] }

CAS RN

1028685-35-9

Molecular Formula

C21H20N4O3S

Molecular Weight

408.48

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide

InChI

InChI=1S/C21H20N4O3S/c1-28-17-9-5-2-6-13(17)12-22-18(26)11-10-16-20(27)25-19(23-16)14-7-3-4-8-15(14)24-21(25)29/h2-9,16,23H,10-12H2,1H3,(H,22,26)

InChI Key

QSGQTNIEWBFHLB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2

solubility

not available

Origin of Product

United States

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